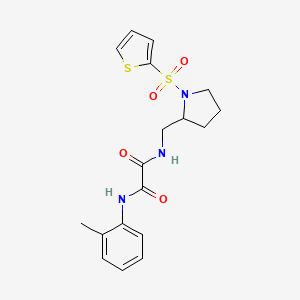

N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-methylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c1-13-6-2-3-8-15(13)20-18(23)17(22)19-12-14-7-4-10-21(14)27(24,25)16-9-5-11-26-16/h2-3,5-6,8-9,11,14H,4,7,10,12H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZZOUXHQFGYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide is an organic compound within the oxalamide class, recognized for its potential biological activities. This compound features a complex structure that includes a thiophenes moiety, a pyrrolidine ring, and an oxalamide backbone, suggesting diverse interactions in biological systems. The molecular formula is C₁₈H₂₁N₃O₄S₂, with a molecular weight of approximately 407.5 g/mol.

Chemical Structure and Properties

The structural representation of this compound includes:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₄S₂ |

| Molecular Weight | 407.5 g/mol |

| CAS Number | 896283-14-0 |

The compound's structure consists of a pyrrolidine ring linked to a thiophenes sulfonyl group and an o-tolyl group through oxalamide functional groups, enhancing its potential for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiophenes and pyrrolidine moieties may facilitate binding to enzymes or receptors, modulating their activity and leading to various pharmacological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. For instance:

- Antimicrobial Activity : Studies have shown that related oxalamides possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, thiazole derivatives have demonstrated enhanced antibacterial activity compared to standard antibiotics like Oxytetracycline .

- Anticancer Potential : The unique structural features of oxalamides suggest potential applications in cancer therapy. Compounds with similar frameworks have been reported to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting key inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

In a comparative study, several oxalamide derivatives were synthesized and evaluated for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thiophene and pyrrolidine structures exhibited twofold to sixteenfold increased efficacy compared to traditional antibiotics .

Case Study 2: Anticancer Activity

A series of oxalamides were tested against various cancer cell lines (e.g., breast cancer MCF-7, lung cancer A549). Results showed that specific derivatives induced significant cytotoxicity at micromolar concentrations, with mechanisms involving the activation of caspase pathways leading to apoptosis.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Key Observations :

- Heterocyclic Substitutions : The oxazinan ring in CAS 872986-94-2 introduces additional oxygen atoms, which could improve solubility compared to the target compound .

- Aromatic Groups : Bulky substituents like naphthalene (CAS 941996-47-0) enhance hydrophobicity, which may impact membrane permeability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for N1-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of pyrrolidine with thiophen-2-ylsulfonyl groups, followed by coupling with o-tolylamine via oxalamide bonds. Key steps include sulfonylation of pyrrolidine intermediates and condensation reactions under controlled conditions (e.g., triethylamine catalysis, DCM solvent) . Characterization relies on LC-MS for molecular weight confirmation, HPLC for purity (>90%), and ¹H NMR (e.g., DMSO-d₆ at 50°C) to resolve stereochemical features and verify substituent integration .

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodological Answer : Optimization involves solvent selection (e.g., DCM for sulfonylation, ethanol for amidation), temperature control (room temperature for coupling, reflux for cyclization), and catalyst choice (e.g., DMAP for activating intermediates). Purification via silica gel chromatography or recrystallization is critical to isolate stereoisomers and remove by-products .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing pyrrolidine-sulfonyl intermediates?

- Methodological Answer : Stereocontrol requires chiral auxiliaries or enantioselective catalysis during pyrrolidine functionalization. For example, using L-proline derivatives or asymmetric hydrogenation can direct stereochemistry. Post-synthesis, chiral HPLC or diastereomeric salt formation resolves mixtures, as seen in oxalamide derivatives with 1:1 stereoisomer ratios .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations analyze binding affinities to targets like soluble epoxide hydrolase. SwissADME predicts pharmacokinetics (logP, bioavailability), while QSAR models link structural features (e.g., thiophene’s π-stacking) to activity .

Q. What experimental designs validate the compound’s proposed mechanism of action in enzymatic inhibition?

- Methodological Answer : Use kinetic assays (e.g., fluorogenic substrates for hydrolases) to measure IC₅₀ values. Competitive binding studies (SPR, ITC) quantify interactions. Confounders like off-target effects are minimized via counter-screens against related enzymes .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

- Methodological Answer : SAR studies compare analogs with substituted aryl/heteroaryl groups. For instance, replacing o-tolyl with 4-chlorophenyl increases hydrophobicity and binding affinity, while thiophene sulfonyl groups enhance hydrogen bonding. In vitro cytotoxicity assays (MTT, apoptosis markers) prioritize lead compounds .

Methodological Challenges

Q. What techniques resolve low solubility in aqueous buffers during in vitro assays?

- Methodological Answer : Co-solvents (DMSO ≤1%) or nanoformulation (liposomes, cyclodextrins) improve solubility. Solubility parameters (Hansen solubility spheres) guide solvent selection. Dynamic light scattering (DLS) monitors aggregation in PBS .

Q. How can stability issues (pH/temperature sensitivity) be mitigated in long-term studies?

- Methodological Answer : Lyophilization in inert atmospheres preserves solid-state stability. Buffered solutions (pH 7.4) stored at −80°C prevent hydrolysis. Accelerated stability studies (40°C/75% RH) identify degradation pathways via LC-MS .

Q. What statistical approaches reconcile contradictory data in biological activity assays?

- Methodological Answer : Meta-analysis with mixed-effects models accounts for inter-lab variability. Dose-response curves (Hill equation fitting) normalize potency metrics. Outlier detection (Grubbs’ test) excludes anomalous replicates .

Data Presentation Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.